molecular formula C18H23N3O3S B2913740 N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide CAS No. 1226445-73-3

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

Cat. No. B2913740
CAS RN: 1226445-73-3
M. Wt: 361.46
InChI Key: AMYXSFAKPHDEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide, also known as DTG, is a piperazine derivative that has been extensively studied for its potential pharmaceutical applications. DTG is a selective sigma-1 receptor agonist and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

The synthesis of complex organic molecules like N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide involves multi-step chemical reactions that yield compounds with potential therapeutic applications. For instance, Prabhuswamy et al. (2016) detailed the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a compound with a somewhat similar structure, by reacting 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide. The crystal and molecular structure of this compound was then elucidated using single crystal X-ray diffraction, providing insights into its potential interactions and reactivity (Prabhuswamy et al., 2016).

Biological Activities and Therapeutic Potential

Compounds with structures related to N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide have been explored for their biological activities, particularly their potential as antimicrobial, anti-inflammatory, and anti-proliferative agents. For example, Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich Bases with antimicrobial and anti-proliferative activities. These compounds were assessed against pathogenic bacteria and cancer cell lines, showing broad-spectrum antibacterial activities and potent anti-proliferative activity (Al-Wahaibi et al., 2021).

Mechanistic Studies and Drug Discovery

The exploration of mechanism of action is a critical step in drug discovery. For instance, Lee et al. (2013) conducted a mechanistic study on a compound structurally related to the one , showing its interaction with p68 RNA helicase and demonstrating its potential in cancer therapy by modulating ATPase activity and inducing apoptosis in cancer cells (Lee et al., 2013).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-23-16-5-3-4-15(17(16)24-2)19-18(22)21-9-7-20(8-10-21)12-14-6-11-25-13-14/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYXSFAKPHDEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.